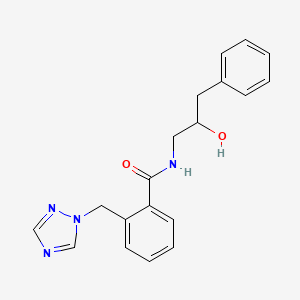![molecular formula C12H19N3OS2 B7586609 1-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-3-(thian-4-yl)urea](/img/structure/B7586609.png)
1-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-3-(thian-4-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-3-(thian-4-yl)urea is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DMTU and has been studied extensively for its biochemical and physiological effects.
Mecanismo De Acción
DMTU exerts its biochemical and physiological effects through the inhibition of nitric oxide synthase (NOS), an enzyme that is involved in the production of nitric oxide (NO). By inhibiting NOS, DMTU reduces the production of NO, which has been implicated in various pathological conditions, including inflammation, oxidative stress, and neurodegeneration.
Biochemical and Physiological Effects:
DMTU has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. DMTU has also been shown to enhance plant growth and improve crop yield by increasing the activity of antioxidant enzymes and reducing oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMTU has several advantages for use in lab experiments, including its stability, solubility, and ease of synthesis. However, DMTU also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and efficacy.
Direcciones Futuras
There are several future directions for research on DMTU, including its potential applications in the treatment of various diseases, its use as a plant growth regulator, and its potential use in environmental remediation. Further studies are needed to determine the optimal dosage and efficacy of DMTU and to elucidate its mechanism of action in various biological systems.
Métodos De Síntesis
DMTU can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis involves the condensation of 4,5-dimethyl-2-thiazolylamine and 2,4-thiazolidinedione, which results in the formation of the intermediate compound 1-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-2-thioxoimidazolidine. This intermediate compound is then reacted with 4-mercaptophenylacetic acid to yield the final product, 1-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-3-(thian-4-yl)urea.
Aplicaciones Científicas De Investigación
DMTU has been studied for its potential applications in various fields of scientific research, including medicine, agriculture, and environmental science. In medicine, DMTU has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases, including cancer and neurodegenerative disorders. In agriculture, DMTU has been shown to enhance plant growth and improve crop yield. In environmental science, DMTU has been studied for its ability to remove heavy metals from contaminated soil and water.
Propiedades
IUPAC Name |
1-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-3-(thian-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3OS2/c1-8-9(2)18-11(14-8)7-13-12(16)15-10-3-5-17-6-4-10/h10H,3-7H2,1-2H3,(H2,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGYCSQVLYPZQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)CNC(=O)NC2CCSCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-3-(thian-4-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1-methylimidazol-2-yl)-[4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl]methanone](/img/structure/B7586532.png)
![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-propan-2-ylthiomorpholine-4-carboxamide](/img/structure/B7586533.png)


![N-[(6-methylpyridin-3-yl)methyl]-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine-1-carboxamide](/img/structure/B7586581.png)
![3-Azatricyclo[4.2.1.02,5]nonan-3-yl(oxan-3-yl)methanone](/img/structure/B7586589.png)

![3-Azatricyclo[4.2.1.02,5]nonan-3-yl(2,3-dihydro-1-benzofuran-3-yl)methanone](/img/structure/B7586594.png)
![2-(Cyclohexen-1-yl)-1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]ethanone](/img/structure/B7586599.png)
![N-[2-(2-fluorophenyl)-5-methylpyrazol-3-yl]thiolane-2-carboxamide](/img/structure/B7586603.png)

![2-[2-(3-Chlorophenyl)-2-hydroxyethyl]-6-methylpyridazin-3-one](/img/structure/B7586608.png)